1H-1,2,3-triazole-4-carboxylic acid

描述

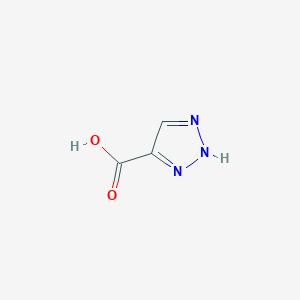

1H-1,2,3-Triazole-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds. It is often seen in experimental drug candidates and approved drugs, such as tazobactam and cefatrizine .

准备方法

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition reaction, also known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent . The reaction proceeds with high regioselectivity and yields the desired triazole product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound with good functional group tolerance and high yields . The use of continuous flow conditions also enables the bypassing of gaseous reagents, making the process more environmentally friendly.

化学反应分析

Types of Reactions: 1H-1,2,3-Triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the triazole ring into other functional groups.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

科学研究应用

1H-1,2,3-Triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

Biology: The compound is employed in bioconjugation chemistry for labeling and tracking biomolecules.

Medicine: It serves as a core structure in the development of pharmaceuticals, including antimicrobial and anticancer agents.

作用机制

The mechanism of action of 1H-1,2,3-triazole-4-carboxylic acid involves its ability to interact with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors with high affinity. This interaction can inhibit or activate specific biological pathways, leading to the desired therapeutic effects .

相似化合物的比较

1H-1,2,3-Triazole-4-carboxylic acid is unique compared to other similar compounds due to its high stability and inert nature. Similar compounds include:

1H-1,2,4-Triazole-3-carboxylic acid: This compound has a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties and reactivity.

1H-1,2,3-Triazole-5-carboxylic acid: This compound has the carboxylic acid group attached to a different position on the triazole ring, resulting in different biological activities.

生物活性

1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antifungal properties, supported by various studies and data.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, a study synthesized N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides which showed significant cytotoxic activity at nanomolar concentrations against human leukemic T cells (Jurkat cells) with a GI50 value ranging from 0.63 to 0.69 μM .

Case Study: Cytotoxicity in Cancer Cell Lines

A specific derivative, compound 4a, demonstrated remarkable antiproliferative activity against leukemia cell lines (e.g., SR, MOLT-4) and solid tumors such as renal (UO-31) and melanoma (LOX IMVI) with GI50 values of 0.15 μM . The study indicated that compound 4a induced morphological changes typical of apoptosis in Jurkat T-cells and did not intercalate with DNA, suggesting a unique mechanism of action.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied. A notable finding was that certain derivatives exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi .

Table: Antimicrobial Activity of Selected Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| 1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | Escherichia coli | 16 µg/mL |

| 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | Candida albicans | 8 µg/mL |

This table summarizes the effectiveness of selected triazole derivatives against various pathogens. The results indicate that structural modifications significantly influence antimicrobial potency.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal capabilities. One study reported that this compound exhibited antifungal activity slightly superior to established antifungal agents . This finding positions it as a potential candidate for developing new antifungal therapies.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. Modifications at specific positions on the triazole ring can enhance or diminish their biological efficacy. For example, the presence of electron-withdrawing groups has been associated with increased antiproliferative activity .

属性

IUPAC Name |

2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-3(8)2-1-4-6-5-2/h1H,(H,7,8)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODOEDLCNTSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168192 | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-70-2 | |

| Record name | 1H-1,2,3-Triazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16681-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure and molecular formula of 1H-1,2,3-triazole-4-carboxylic acid?

A1: this compound is a five-membered heterocyclic compound containing three nitrogen atoms and a carboxylic acid group (-COOH) at the 4th position. Its molecular formula is C4H3N3O2.

Q2: What are the common spectroscopic techniques used to characterize these compounds?

A2: Researchers commonly employ spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) [], proton nuclear magnetic resonance (1H NMR) [, , ], carbon-13 nuclear magnetic resonance (13C NMR) [, ], and mass spectrometry (MS) [, ] to confirm the structure and identity of synthesized this compound derivatives.

Q3: What are some common synthetic strategies for this compound derivatives?

A3: A prevalent synthetic approach utilizes a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This method allows for the efficient formation of the triazole ring by reacting an azide with an alkyne. Another approach involves the reaction of aryl azides with ethyl 4-chloro-3-oxobutanoate in the presence of a base catalyst, followed by nucleophilic substitution [].

Q4: Has the synthesis of this compound from 2-aminothiazoles been investigated?

A4: Yes, researchers have explored the diazotization of 2-aminothiazoles followed by reaction with sodium azide to synthesize 2-azidothiazole derivatives. These compounds can then undergo base-catalyzed condensation reactions with activated methylenic compounds to yield novel 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids [].

Q5: How does the introduction of substituents affect the properties of this compound derivatives?

A5: The introduction of different substituents at various positions on the triazole ring significantly influences the compound's properties. Researchers observed that modifying the substituents at the 1 and 5 positions impacts biological activity, particularly antibacterial activity []. For example, the presence of an amino group at the 2 position of the phenyl ring enhances antimicrobial activity in 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid [].

Q6: Can this compound derivatives exist in different tautomeric forms?

A6: Yes, some derivatives exhibit tautomerism. For instance, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid predominantly exists in its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer in solution [].

Q7: What are the potential applications of this compound and its derivatives?

A7: These compounds show promise in various applications:

- Antimicrobial Agents: Studies demonstrate the efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria, including pathogenic strains like Vibrio cholerae []. They exhibit potential as novel antimicrobial agents.

- Anticancer Agents: Research highlights the potential of aziridine-1,2,3-triazole hybrids as anticancer drug candidates [, ]. These compounds have shown promising activity against human leukemia HL-60 cells and human hepatoma G2 cells.

- Electrocatalysis: Copper complexes incorporating this compound ligands have shown excellent electrocatalytic activity for water oxidation under neutral pH conditions [, ]. This discovery has significant implications for sustainable energy applications.

- Fluorescence Sensing: Lanthanide-organic frameworks containing this compound ligands have demonstrated promising applications in fluorescence sensing []. These materials exhibit high sensitivity for detecting specific analytes such as metal ions and small molecules.

Q8: What is known about the mechanism of action of this compound derivatives as antimicrobial agents?

A8: Studies on the antimicrobial activity of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid suggest that it might exert its effects through mechanisms such as DNA binding and degradation, protein binding, and interaction with bacterial cell membranes []. Further research is needed to fully elucidate the specific interactions and pathways involved.

Q9: Are there any studies investigating the aphrodisiac potential of these compounds?

A9: Interestingly, research on the stem bark extracts of Newtonia hildebrandtii, a plant traditionally used as an aphrodisiac, identified this compound as one of its constituents []. While the specific role of this compound in the plant's aphrodisiac properties requires further investigation, this finding suggests potential applications in this area.

Q10: What is known about the stability of this compound derivatives?

A10: The stability of these compounds can vary depending on their specific structure and environmental conditions. Studies have explored the stability of rufinamide, a triazole derivative, under alkaline conditions using RP-HPLC and derivative ratio spectrophotometry []. Such studies are crucial for understanding the degradation pathways and shelf-life of these compounds.

Q11: Have this compound derivatives been explored for building crystalline framework materials?

A11: Yes, researchers have utilized these compounds as ligands for constructing coordination polymers with various transition metals like Zn(II), Co(II), Cu(II), Ni(II), and Cd(II) [, , , , , ]. The structural diversity and coordination modes of these ligands contribute to the formation of intriguing architectures with potential applications in areas like catalysis, gas storage, and sensing.

Q12: What is the role of computational chemistry in understanding this compound derivatives?

A12: Computational techniques, such as Density Functional Theory (DFT) calculations, play a crucial role in understanding the properties and behavior of these compounds. For example, DFT calculations were used to investigate the oxygen evolution reaction (OER) mechanism of a copper-based electrocatalyst incorporating a this compound ligand []. These calculations provide insights into the reaction pathway, intermediates involved, and overpotential required for water oxidation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。